

Application Note: Characterization of Omeprazole Sulfide using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Omeprazole sulfide

Cat. No.: B194793

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Abstract

This application note provides a detailed protocol for the characterization of **omeprazole sulfide**, a key metabolite and synthetic precursor of the proton pump inhibitor omeprazole. The structural elucidation is achieved through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals requiring comprehensive analytical methods for the identification and purity assessment of **omeprazole sulfide**.

Introduction

Omeprazole sulfide is a significant compound in the study of omeprazole metabolism and is also a crucial intermediate in the synthesis of omeprazole and its enantiomer, esomeprazole. Accurate and robust analytical methods are essential for its unambiguous identification and characterization. This note describes the application of ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry for the structural confirmation of **omeprazole sulfide**.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ^1H and estimated ^{13}C NMR chemical shifts for **omeprazole sulfide**.

Table 1: ^1H NMR Chemical Shift Data for **Omeprazole Sulfide** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	H-4
~7.1	d	1H	H-7
~6.8	dd	1H	H-6
~8.1	s	1H	Pyridine H
~4.4	s	2H	-S-CH ₂ -
~3.8	s	3H	Benzimidazole -OCH ₃
~3.7	s	3H	Pyridine -OCH ₃
~2.3	s	3H	Pyridine -CH ₃
~2.2	s	3H	Pyridine -CH ₃

Note: Chemical shifts are estimated from the provided spectrum and may vary slightly based on experimental conditions.

Table 2: Estimated ^{13}C NMR Chemical Shift Data for **Omeprazole Sulfide**

Chemical Shift (δ) ppm	Assignment
~165	C2
~155	C5
~149	Pyridine C4'
~147	Pyridine C2'
~145	C7a
~135	C3a
~122	Pyridine C6'
~115	C4
~111	Pyridine C5'
~101	C6
~98	C7
~60	Pyridine -OCH ₃
~55	Benzimidazole -OCH ₃
~35	-S-CH ₂ -
~13	Pyridine -CH ₃
~11	Pyridine -CH ₃

Note: The ¹³C NMR data is estimated based on known values for omeprazole and the structural similarity of **omeprazole sulfide**. Experimental verification is recommended.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for **Omeprazole Sulfide**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	329.1198	330.04

Table 4: Proposed MS/MS Fragmentation of **Omeprazole Sulfide** ($[M+H]^+ = m/z$ 330)

Fragment Ion (m/z)	Proposed Structure/Neutral Loss
198	$[C_{10}H_{10}N_2O_2S]^+$ / Loss of benzimidazole moiety
178	$[C_9H_{12}NO_2S]^+$ / Loss of pyridinyl-methyl group
150	$[C_8H_8NO_2]^+$ / Further fragmentation of m/z 198
133	$[C_8H_7N_2O]^+$ / Benzimidazole fragment

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **omeprazole sulfide** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

- Spectrometer: 500 MHz NMR Spectrometer
- Solvent: $CDCl_3$
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment (zg30)
- Spectral Width: 16 ppm
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 2 seconds

3. ^{13}C NMR Acquisition:

- Spectrometer: 125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled ^{13}C experiment (zgpg30)
- Spectral Width: 240 ppm
- Number of Scans: 1024 or more for adequate signal-to-noise
- Relaxation Delay: 2 seconds

Mass Spectrometry

1. Sample Preparation:

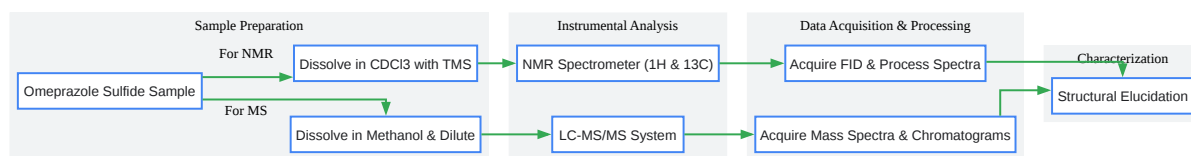
- Prepare a 1 mg/mL stock solution of **omeprazole sulfide** in methanol.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

2. LC-MS/MS Analysis:

- LC System: High-Performance Liquid Chromatography (HPLC) system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B.
- Flow Rate: 0.3 mL/min

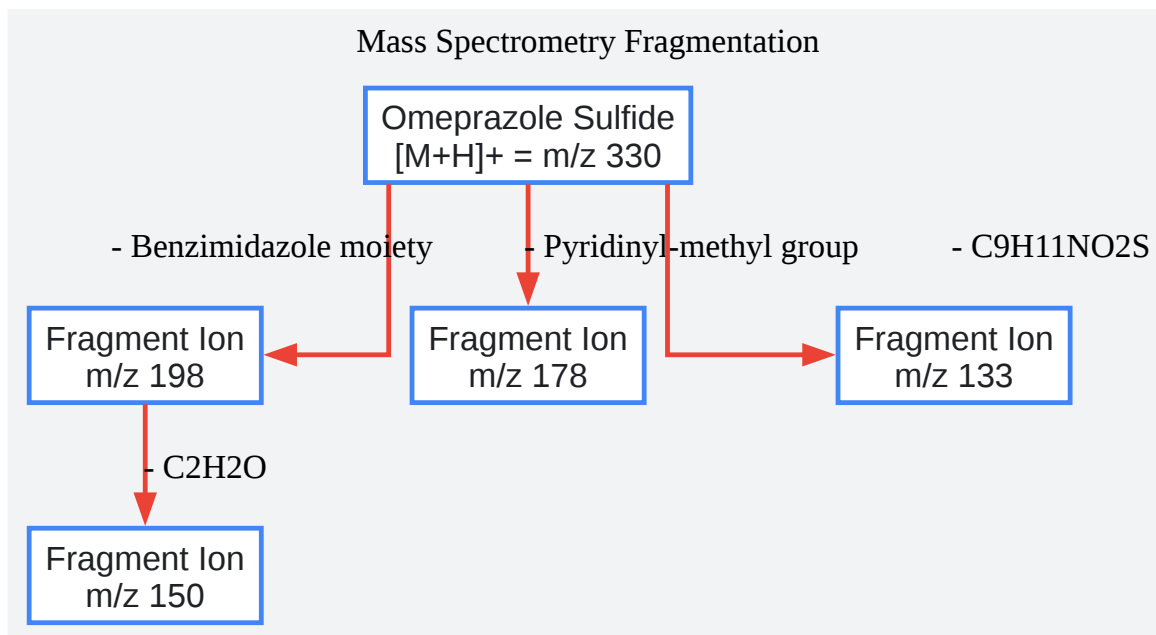
- Injection Volume: 5 μ L
- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range (MS1): m/z 100-500
- Product Ion Scan (MS/MS): Select the precursor ion m/z 330 and fragment using collision-induced dissociation (CID) with an appropriate collision energy.

Mandatory Visualizations



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Caption: Experimental workflow for the characterization of **omeprazole sulfide**.



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Caption: Proposed fragmentation pathway of **omeprazole sulfide** in MS/MS.

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